2-[2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[(4-fluorophenyl)methyl]acetamide 2-[2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[(4-fluorophenyl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1189893-13-7
VCID: VC5925871
InChI: InChI=1S/C22H22BrFN4O2/c23-17-5-3-16(4-6-17)20-21(30)27-22(26-20)9-11-28(12-10-22)14-19(29)25-13-15-1-7-18(24)8-2-15/h1-8H,9-14H2,(H,25,29)(H,27,30)
SMILES: C1CN(CCC12NC(=O)C(=N2)C3=CC=C(C=C3)Br)CC(=O)NCC4=CC=C(C=C4)F
Molecular Formula: C22H22BrFN4O2
Molecular Weight: 473.346

2-[2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[(4-fluorophenyl)methyl]acetamide

CAS No.: 1189893-13-7

Cat. No.: VC5925871

Molecular Formula: C22H22BrFN4O2

Molecular Weight: 473.346

* For research use only. Not for human or veterinary use.

2-[2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[(4-fluorophenyl)methyl]acetamide - 1189893-13-7

Specification

CAS No. 1189893-13-7
Molecular Formula C22H22BrFN4O2
Molecular Weight 473.346
IUPAC Name 2-[3-(4-bromophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-[(4-fluorophenyl)methyl]acetamide
Standard InChI InChI=1S/C22H22BrFN4O2/c23-17-5-3-16(4-6-17)20-21(30)27-22(26-20)9-11-28(12-10-22)14-19(29)25-13-15-1-7-18(24)8-2-15/h1-8H,9-14H2,(H,25,29)(H,27,30)
Standard InChI Key OHUVFLYFPBRIKJ-UHFFFAOYSA-N
SMILES C1CN(CCC12NC(=O)C(=N2)C3=CC=C(C=C3)Br)CC(=O)NCC4=CC=C(C=C4)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of this compound is C₂₂H₂₂BrFN₄O₂, with a molecular weight of 473.346 g/mol. Its IUPAC name, 2-[3-(4-bromophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-[(4-fluorophenyl)methyl]acetamide, reflects its intricate architecture:

  • A 1,4,8-triazaspiro[4.5]decane core, which introduces conformational rigidity.

  • A 4-bromophenyl group at position 3, contributing to hydrophobic interactions.

  • An N-(4-fluorobenzyl)acetamide side chain, enhancing solubility and target specificity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₂H₂₂BrFN₄O₂
Molecular Weight473.346 g/mol
IUPAC Name2-[3-(4-bromophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-[(4-fluorophenyl)methyl]acetamide
SMILESC1CN(CCC12NC(=O)C(=N2)C3=CC=C(C=C3)Br)CC(=O)NCC4=CC=C(C=C4)F
SolubilityNot publicly available

The spirocyclic framework is critical for stabilizing the molecule’s three-dimensional conformation, which may enhance binding affinity to biological targets . The bromine and fluorine atoms introduce electronegativity and steric effects, potentially influencing pharmacokinetic properties such as metabolic stability and membrane permeability .

Synthetic Routes and Optimization Challenges

Synthesis of this compound involves multi-step organic reactions, though detailed protocols remain proprietary. General approaches for analogous triazaspiro derivatives suggest:

  • Formation of the spirocyclic core via cyclocondensation reactions between diamines and ketones.

  • Introduction of the 4-bromophenyl group through nucleophilic aromatic substitution or Suzuki-Miyaura coupling.

  • Acetamide side-chain incorporation using carbodiimide-mediated coupling reactions .

Key challenges include optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to maximize yield and minimize byproducts. For example, the use of palladium catalysts in cross-coupling steps may improve efficiency but requires strict control over oxygen and moisture levels .

CompoundTargetIC₅₀ (nM)Source
Target Compound (CAS 1189893-13-7)Undisclosed kinasePending
Analog (CID 50765932)MAPK14120
Analog (CID 53029447)Trypsin-like proteases45
Analog (CID 46938541)5-HT₆ receptor18

Comparative Analysis with Structural Analogs

Modifications to the triazaspiro scaffold significantly alter bioactivity:

  • Methyl substitution (e.g., CID 50765932) increases metabolic stability but reduces aqueous solubility .

  • Chloro and methyl groups (e.g., CID 53029447) enhance protease inhibition, likely due to improved hydrophobic interactions .

  • Indole carboxamide derivatives (e.g., CID 46938541) exhibit nanomolar affinity for serotonin receptors, suggesting versatility in central nervous system applications .

Future Research Directions

  • In Vivo Pharmacokinetics: Assess bioavailability, half-life, and tissue distribution in model organisms.

  • Structure-Activity Relationship (SAR) Studies: Systematically vary substituents to optimize potency and selectivity.

  • Target Identification: Employ chemoproteomics to map binding partners and elucidate mechanisms.

  • Formulation Development: Address solubility limitations through prodrug strategies or nanoencapsulation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator